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molecular formula C8H4BrN3 B1592932 5-bromo-1H-indazole-3-carbonitrile CAS No. 201227-39-6

5-bromo-1H-indazole-3-carbonitrile

Cat. No. B1592932
M. Wt: 222.04 g/mol
InChI Key: QIULWQLXNFSZJG-UHFFFAOYSA-N
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Patent
US08507681B2

Procedure details

To a cooled solution of (2-amino-5-bromophenyl)acetonitrile (11 g, 52 mmol) in concentrated hydrochloric acid (110 mL) at −50° C., a solution of sodium nitrite (3.9 g, 57 mmol) in water (20 mL) was added slowly. After the addition, the mixture was stirred at −50° C. for 2 h. The mixture was neutralized with 33% ammonium hydroxide at 0° C. and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with saturated sodium chloride (100 mL), dried over anhydrous sodium sulfate and concentrated. The obtained crude product was purified by column chromatography (100-200 mesh silica gel) using 10% ethyl acetate in petroleum ether as eluent to afford 5-bromo-3-cyanoindazole (7 g, 60%) as a solid. 1HNMR (CDCl3) δ ppm 10.7 (br, 1H), 8.1 (s, 1H), 7.84 (d, 1H), 7.5 (d, 1H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[CH2:9][C:10]#[N:11].[N:12]([O-])=O.[Na+].[OH-].[NH4+]>Cl.O>[Br:8][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:1][N:12]=[C:9]2[C:10]#[N:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)CC#N
Name
Quantity
3.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (100-200 mesh silica gel)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(=NNC2=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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